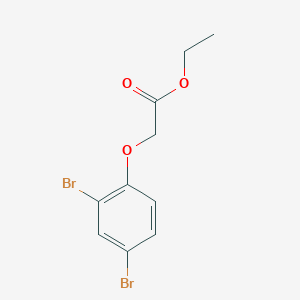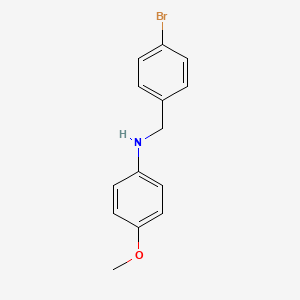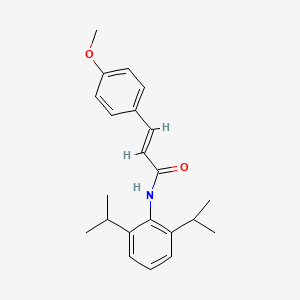![molecular formula C17H23N5O2 B5597522 N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5597522.png)
N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including condensation reactions, chlorination, and the use of specific reagents to achieve the desired molecular architecture. For instance, the synthesis of closely related compounds has been achieved through condensation of specific acids with diamines, followed by chlorination and further condensation steps, highlighting a complex synthesis pathway that may be akin to the target compound (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is determined using techniques like X-ray diffraction and density functional theory (DFT). These analyses reveal the bond lengths, bond angles, and spatial configuration, providing insights into the electronic structure and steric effects that influence reactivity and properties. The study of similar molecules has shown planarity in specific molecular units and detailed geometric parameters that could inform the understanding of our target compound's structure (Yépes et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include hydrolysis, cyclization, and reactions with various reagents to form different heterocyclic systems. These reactions are crucial for modifying the compound's structure to achieve desired properties or for further synthetic applications. An example includes the reaction with ethyl 3-ethoxymethylene-2,4-dioxovalerate leading to the formation of pyrroloquinazoline derivatives, indicating a rich chemistry that could be explored for the compound (Kurihara et al., 1980).
Physical Properties Analysis
Physical properties such as molar refraction, polarizability, and solubility are determined through various measurements, including refractive index and density measurements. These properties are influenced by the molecular structure and provide insights into the compound's interactions with light and other media. Studies on similar compounds have demonstrated the impact of molecular structure on these properties, offering a basis for predicting the behavior of our target compound in different environments (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are pivotal in understanding how the compound interacts in chemical reactions. Research on similar molecules has shown a range of reactivities depending on the functional groups present and the molecular context, guiding the synthesis and application of the compound in various chemical settings (Craciun et al., 1998).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A study by Huang et al. (2020) synthesized a compound with a somewhat similar structure, emphasizing its design, synthesis, crystal structure, and antiproliferative activity against various human cancer cell lines. The compound exhibited promising anticancer activity, particularly against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines. The study also involved molecular docking studies to predict the compound's mechanism of action (Huang et al., 2020).
Drug Transformation and Excretion
Another study focused on the transformation and excretion of a drug closely related to the requested compound, metoclopramide, in rabbits. It identified various transformation products, highlighting the metabolic pathways and potential biotransformation products that could be relevant for understanding similar compounds' pharmacokinetics (Arita et al., 1970).
Material Science Applications
Further research into benzamide derivatives, such as the synthesis and characterization of novel aromatic polyimides, provides insights into the compound's potential applications in material science. These studies explore the thermal stability and solubility properties of benzamide-based polymers, indicating the versatility of benzamide derivatives in developing new materials with specific thermal and solubility characteristics (Butt et al., 2005).
Antioxidant Properties
Research on N-arylbenzamides, including amino-substituted derivatives, evaluated their antioxidant capacity. This study highlights the potential of benzamide derivatives as antioxidants, which could be leveraged in developing new therapeutic agents aimed at mitigating oxidative stress-related diseases (Perin et al., 2018).
Dopamine Receptor Imaging
Benzamide derivatives have also been explored for their potential in imaging central nervous system (CNS) D2 dopamine receptors. This research is crucial for developing diagnostic agents for diseases such as Parkinson's disease, showcasing the compound's utility in neurology and pharmacology (Murphy et al., 1990).
Eigenschaften
IUPAC Name |
N-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-4-18-17-21-12(2)11-15(22-17)19-9-10-20-16(23)13-5-7-14(24-3)8-6-13/h5-8,11H,4,9-10H2,1-3H3,(H,20,23)(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEZAFUKTXLUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NCCNC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(tetrahydrofuran-3-ylmethyl)benzamide](/img/structure/B5597440.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[(3'-methoxybiphenyl-4-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5597461.png)


![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]propanamide](/img/structure/B5597498.png)

![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine hydrobromide](/img/structure/B5597507.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5597514.png)


![(3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(4-fluorophenyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597541.png)
![(3R*,4R*)-4-amino-1-{5-[(diethylamino)methyl]-2-methyl-3-furoyl}piperidin-3-ol](/img/structure/B5597544.png)
